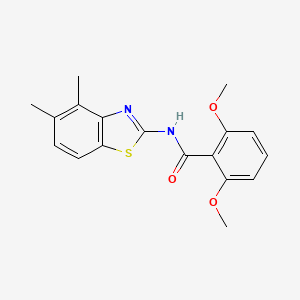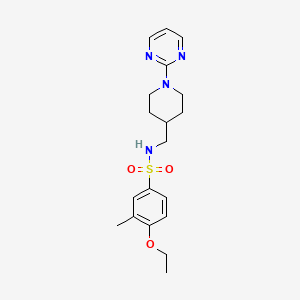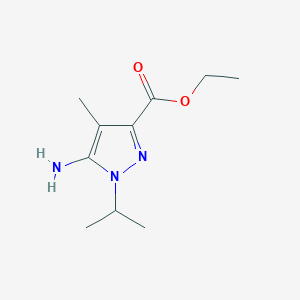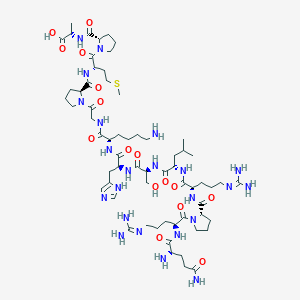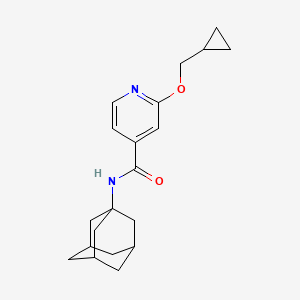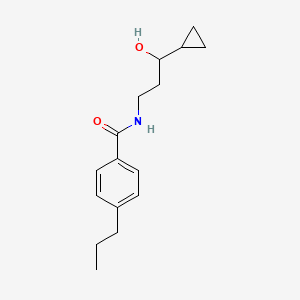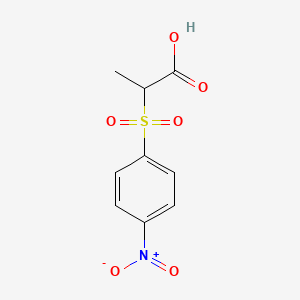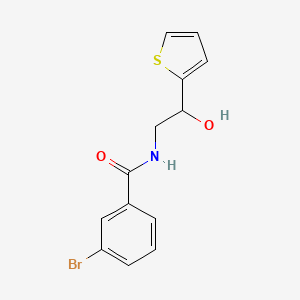![molecular formula C28H25N3O7S B3007652 ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 850823-74-4](/img/structure/B3007652.png)
ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for different applications, including medicinal chemistry. The papers provided discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides good yields without racemization under mild conditions . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes involves the reaction of thiocarbamoyl derivatives with metal ions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using a combination of spectroscopic methods and theoretical calculations. For example, the structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was confirmed using X-ray diffraction and optimized theoretically . Such studies provide insights into the three-dimensional conformation of the molecules, intermolecular interactions, and electronic properties, which are crucial for understanding the behavior of the compound .
Chemical Reactions Analysis
The reactivity of related compounds towards various reagents leads to the formation of diverse heterocyclic derivatives. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also exhibit reactivity that allows for the synthesis of polyfunctionally substituted heterocycles, which are of interest in pharmaceutical research.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic signatures, thermal behavior, and magnetic properties. For instance, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was characterized by IR, 1H NMR, MS, and elemental analysis . These techniques provide a comprehensive understanding of the molecular structure, stability, and reactivity, which are essential for the development of new compounds with desired properties.
Scientific Research Applications
Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally similar compound, served as a precursor for synthesizing new heterocycles, including pyrimidine and thiazole derivatives. These compounds demonstrated potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting their potential in cancer research and treatment M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020.
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and evaluated for their antimicrobial and antioxidant properties. The results indicated excellent antibacterial and antifungal activities, as well as profound antioxidant potential, suggesting applications in developing new antimicrobial and antioxidant agents K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016.
Electrochromic and Fluorescent Properties
Novel thiophene derivatives were synthesized and characterized for their electrochromic and fluorescent properties. The films of these polymers exhibited well-defined reversible redox systems and showed fluorescence in THF solutions, with potential applications in electrochromic devices and fluorescent probes E. C. Coelho, V. B. Nascimento, A. Ribeiro, M. Navarro, 2015.
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting their use as potential anti-rheumatic agents Y. Sherif, N. Hosny, 2014.
properties
IUPAC Name |
ethyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O7S/c1-2-37-28(34)21-19-10-6-7-11-20(19)39-27(21)29-25(32)22-23(16-12-14-18(15-13-16)31(35)36)30(38-24(22)26(29)33)17-8-4-3-5-9-17/h3-5,8-9,12-15,22-24H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHXOKNVQNNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

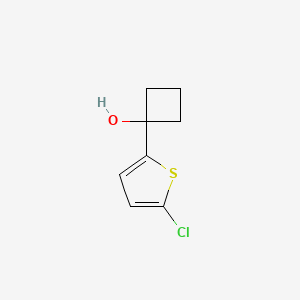
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)
